4-Bromo-2,3-dihydroxybenzoic acid

Overview

Description

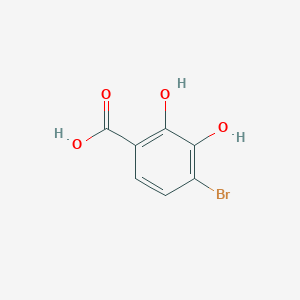

4-Bromo-2,3-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position and hydroxy groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 274-276 °C .Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

4-Bromo-2,3-dihydroxybenzoic acid has been recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. Xu Dong-fang (2000) identified it as an intermediate in preparing pyrimidine medicaments. The study emphasized its structural characterization and the exploration of synthetic conditions, highlighting its importance in pharmaceutical chemistry (Xu Dong-fang, 2000).

Molecular Recognition and Supramolecular Chemistry

The compound plays a role in molecular recognition studies. Varughese and Pedireddi (2006) investigated its interactions with N-donor compounds, finding that both OH and COOH functional groups of this compound interacted in the molecular recognition process. This study is significant for understanding the supramolecular assemblies in chemistry (Varughese & Pedireddi, 2006).

Antibiotic Synthesis

In the field of antibiotic synthesis, Laak and Scharf (1989) described its role in synthesizing calichemicin antibiotics. The study showed its utility in producing polysubstituted aromatic carboxylic acids, essential components in these antibiotics (Laak & Scharf, 1989).

Environmental Microbiology

The environmental microbiology aspect of this compound was explored by van den Tweel, Kok, and de Bont (1987). They studied its role in the metabolism of halobenzoates by Alcaligenes denitrificans, revealing its biodegradability and potential applications in environmental cleanup (van den Tweel, Kok, & de Bont, 1987).

Halogen Bonding and Crystal Structure

Research by Raffo et al. (2016) on 4-bromo-3,5-di(methoxy)benzoic acid, a derivative of this compound, focused on its crystal structure and halogen bonding. The study provides insights into the molecular interactions and crystal engineering, which are fundamental for material science applications (Raffo et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2,3-dihydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of aromatic L-amino acids, playing a crucial role in the biosynthesis of neurotransmitters .

Mode of Action

This compound acts as an inhibitor of both HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of histamine and certain neurotransmitters .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects the histamine synthesis pathway and the neurotransmitter synthesis pathway , respectively . The downstream effects of this inhibition can include a decrease in histamine-mediated immune responses and alterations in neurotransmission .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on HDC and Aromatic-L-amino acid decarboxylase . By inhibiting these enzymes, the compound can potentially modulate histamine-mediated immune responses and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its target enzymes . Additionally, the presence of other compounds in the environment can potentially influence the compound’s efficacy through competitive or non-competitive interactions .

properties

IUPAC Name |

4-bromo-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHSBPLKXWBLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648205 | |

| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61203-52-9 | |

| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054499.png)

![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)

![2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054501.png)

![1-Bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene](/img/structure/B3054502.png)

![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylic acid](/img/structure/B3054520.png)